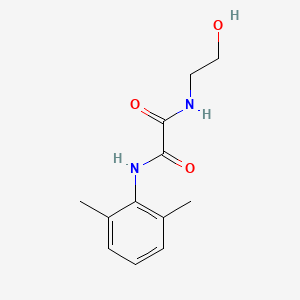![molecular formula C24H28BrN7O3 B15019671 N-(3-bromophenyl)-4-[(2Z)-2-(2,4-diethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15019671.png)
N-(3-bromophenyl)-4-[(2Z)-2-(2,4-diethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core, substituted with various functional groups including a bromophenyl group, a diethoxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common route includes:
Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a palladium-catalyzed coupling reaction.
Addition of the Diethoxyphenyl Group: The diethoxyphenyl group is added through a condensation reaction with an appropriate aldehyde.
Incorporation of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The unique combination of functional groups in N-(3-BROMOPHENYL)-4-[(2Z)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE imparts distinct chemical and biological properties. For example, the presence of the morpholine ring may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H28BrN7O3 |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-2-N-[(Z)-(2,4-diethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H28BrN7O3/c1-3-34-20-9-8-17(21(15-20)35-4-2)16-26-31-23-28-22(27-19-7-5-6-18(25)14-19)29-24(30-23)32-10-12-33-13-11-32/h5-9,14-16H,3-4,10-13H2,1-2H3,(H2,27,28,29,30,31)/b26-16- |
InChI Key |
VHZMAKNBPHFJEG-QQXSKIMKSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15019601.png)
![2-chloro-N-(4-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15019605.png)
![2-[(E)-(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15019608.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methoxybenzoate](/img/structure/B15019609.png)
![3-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15019621.png)
![7-[(3-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15019624.png)
![1-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzenesulfonate](/img/structure/B15019632.png)
![1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate](/img/structure/B15019636.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15019643.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15019647.png)

![N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15019657.png)
![N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15019662.png)
![7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15019678.png)
